DMT-2'Fluoro-DG(IB) Amidite
Description
Significance of Nucleoside Analogues in Oligonucleotide Chemistry
Nucleoside analogues are synthetic variants of the natural building blocks of DNA and RNA. Their incorporation into oligonucleotides can confer a range of desirable characteristics. These modifications can enhance the stability of the oligonucleotide against degradation by cellular enzymes called nucleases, a critical feature for in vivo applications. creative-biolabs.com Furthermore, nucleoside analogues can modulate the binding affinity and specificity of an oligonucleotide to its target sequence, a key factor in the development of antisense therapies, small interfering RNAs (siRNAs), and aptamers. creative-biolabs.comnih.gov The targeted introduction of these analogues allows researchers to fine-tune the structural and functional properties of nucleic acids for a myriad of applications.
Overview of Phosphoramidite (B1245037) Methodologies for Nucleic Acid Synthesis
The phosphoramidite method, first described in the early 1980s, is the gold standard for the chemical synthesis of DNA and RNA. twistbioscience.com The process occurs on a solid support, typically controlled pore glass (CPG), and involves a four-step cycle for each nucleotide addition:
Detritylation: The removal of a dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing oligonucleotide chain. eurofinsgenomics.com
Coupling: The reaction of the newly freed 5'-hydroxyl group with an activated phosphoramidite monomer. eurofinsgenomics.com
Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
Oxidation: The conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
This cyclical process is highly efficient, with coupling efficiencies typically exceeding 99%, allowing for the synthesis of oligonucleotides up to 200 base pairs in length. twistbioscience.comeurofinsgenomics.com The use of protecting groups on the nucleobases and the phosphoramidite itself is crucial to prevent unwanted side reactions during synthesis. twistbioscience.com
Contextualization of 2'-Fluoro Modifications in Nucleoside Design
Among the various modifications made to nucleoside analogues, the introduction of a fluorine atom at the 2' position of the ribose sugar has proven to be particularly advantageous. The high electronegativity of fluorine influences the sugar pucker, favoring a C3'-endo conformation, which is characteristic of an A-form helix, the structure typically adopted by RNA. nih.gov This pre-organization of the sugar conformation can lead to increased thermal stability of the resulting oligonucleotide duplexes.
A primary driver for the use of 2'-fluoro modifications is the significant enhancement of nuclease resistance. creative-biolabs.comsigmaaldrich.com Unmodified RNA is rapidly degraded by nucleases present in biological fluids, limiting its therapeutic potential. creative-biolabs.com The 2'-fluoro group provides a steric shield, hindering the approach of these enzymes and thereby increasing the in vivo half-life of the oligonucleotide. creative-biolabs.comnih.gov
Role of Dmt-2'fluoro-DG(IB) Amidite within the Landscape of Modified Nucleotides
This compound is a specific phosphoramidite building block used for the incorporation of a 2'-fluoro-2'-deoxyguanosine nucleotide into a synthetic oligonucleotide. sigmaaldrich.comsigmaaldrich.com The "Dmt" refers to the dimethoxytrityl protecting group on the 5'-hydroxyl, essential for the phosphoramidite synthesis cycle. researchgate.net The "2'fluoro" indicates the key modification at the 2' position of the deoxyribose sugar. "DG" specifies the nucleobase as deoxyguanosine. The "(IB)" denotes the isobutyryl protecting group on the exocyclic amine of the guanine (B1146940) base, which prevents side reactions during synthesis. sigmaaldrich.com Finally, "amidite" refers to the reactive phosphoramidite group at the 3'-hydroxyl, which participates in the coupling reaction. twistbioscience.com
This particular phosphoramidite is a crucial component for synthesizing 2'-fluoro-modified oligonucleotides, especially for applications requiring enhanced stability and binding affinity. sigmaaldrich.com It is used in conjunction with other standard or modified DNA and RNA phosphoramidites to create chimeric oligonucleotides with tailored properties. sigmaaldrich.comsigmaaldrich.com The synthesis of oligonucleotides containing 2'-fluoro modifications is similar to standard DNA synthesis, although it often requires a longer coupling time to ensure high efficiency. sigmaaldrich.comsigmaaldrich.com
Chemical and Physical Properties
This compound is a white to off-white powder. sigmaaldrich.com It is typically stored at -20°C to maintain its stability. sigmaaldrich.comsigmaaldrich.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H53FN7O8P | sigmaaldrich.com |
| Molecular Weight | 857.91 g/mol | sigmaaldrich.com |
| Appearance | White to off-white powder | sigmaaldrich.comsigmaaldrich.com |
| Purity (31P-NMR) | ≥99% | sigmaaldrich.com |
| Purity (RP-HPLC) | ≥99.0% | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |
Synthesis and Deprotection
The synthesis of this compound is a multi-step process that starts with a suitably protected 2'-fluoro-2'-deoxyguanosine nucleoside. The key step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
The deprotection of oligonucleotides containing 2'-fluoro-modified residues, including those incorporated using this compound, is a critical final step. Standard deprotection protocols can be used, although specific conditions are often recommended to ensure complete removal of all protecting groups without degrading the oligonucleotide. Recommended deprotection conditions often involve treatment with concentrated aqueous ammonia (B1221849) at elevated temperatures (e.g., 55°C for 8 hours) or with a mixture of aqueous ammonia and methylamine (B109427) (AMA) at a higher temperature for a shorter duration (e.g., 65°C for 10 minutes). sigmaaldrich.comsigmaaldrich.com
Research Findings and Applications
The incorporation of 2'-fluoro modifications via phosphoramidites like this compound has been instrumental in advancing various areas of nucleic acid research.
Enhanced Nuclease Resistance and Thermal Stability: Oligonucleotides containing 2'-fluoro modifications exhibit significantly increased resistance to degradation by nucleases, making them more stable in biological environments. creative-biolabs.comsigmaaldrich.com This enhanced stability is a critical attribute for the development of therapeutic oligonucleotides. Furthermore, the 2'-fluoro modification generally increases the thermal stability of oligonucleotide duplexes, leading to stronger binding to target sequences. sigmaaldrich.com
Aptamer Development: Aptamers are short, single-stranded oligonucleotides that can bind to a wide range of targets, including proteins and small molecules, with high affinity and specificity. nih.gov The incorporation of 2'-fluoro modifications is a common strategy in the selection and optimization of aptamers to improve their stability and binding properties. creative-biolabs.comnih.gov For instance, Macugen®, an anti-VEGF aptamer approved for the treatment of age-related macular degeneration, is modified with 2'-fluoro pyrimidines. creative-biolabs.com
Antisense and siRNA Technology: In antisense and siRNA applications, oligonucleotides are designed to bind to specific messenger RNA (mRNA) molecules to modulate gene expression. The enhanced stability and binding affinity conferred by 2'-fluoro modifications are highly beneficial in these contexts. nih.gov
Interactive Data Table: Research Applications of 2'-Fluoro Modified Oligonucleotides
| Application Area | Key Benefit of 2'-Fluoro Modification | Example | Reference |
| Therapeutic Aptamers | Increased nuclease resistance and binding affinity | Anti-VEGF aptamer (Macugen®) for AMD | creative-biolabs.com |
| Antisense Oligonucleotides | Enhanced stability and target binding | Modulation of gene expression | nih.gov |
| siRNA | Improved in vivo stability and efficacy | RNA interference pathways | nih.gov |
| Diagnostic Probes | Increased signal-to-noise ratio due to higher stability | Molecular diagnostics | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-36(45)38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36-,38-,42-,61?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFUMXZZVYMQEU-AOCJBPQJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53FN7O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100123 | |
| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144089-97-4 | |
| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144089-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Dmt 2 Fluoro Dg Ib Amidite
Precursor Synthesis and Stereoselective Fluorination Strategies for 2'-Deoxy-2'-Fluoroguanosine (B44010)
The foundational step in producing Dmt-2'fluoro-DG(IB) amidite is the synthesis of 2'-deoxy-2'-fluoroguanosine. This involves the introduction of a fluorine atom at the 2' position of the ribose sugar with specific stereochemistry, a modification known to enhance the binding affinity and nuclease resistance of oligonucleotides. genelink.comnih.gov
Several chemical strategies have been developed to introduce the 2'-fluoro group onto a guanosine (B1672433) framework. A common method involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST). nih.govtandfonline.com In one approach, a protected 2-amino-6-chloropurine (B14584) arabinoside is reacted with DAST. nih.govtandfonline.com This reaction is followed by treatment with sodium acetate (B1210297) in a mixture of acetic anhydride (B1165640) and acetic acid to yield N2, O3', O5'-triacetyl-2'-deoxy-2'-fluoroguanosine. nih.govtandfonline.com
Another efficient and scalable synthesis starts from the commercially available 2,6-diaminopurine-2',3',5'-tri-O-benzyl arabinoside, which is converted to arabinosylguanine and then transformed into 2'-deoxy-2'-fluoroguanosine. tandfonline.com The introduction of the 2'-fluoro group can also be achieved through the diazotization of guanosine in the presence of potassium fluoride (B91410) or fluoroboric acid. umich.edu
The choice of fluorinating agent and reaction conditions is critical for achieving the desired stereoselectivity at the 2'-position. The use of organocatalysts, such as Jørgensen catalysts, in conjunction with N-fluorodibenzenesulfonimide (NFSI) has been explored for the stereoselective fluorination of carbohydrate-derived aldehydes, a strategy that could be adapted for nucleoside synthesis. nih.gov
Table 1: Comparison of Fluorination Methods for Guanosine Scaffolds
| Fluorinating Agent | Starting Material | Key Features |
|---|---|---|
| Diethylaminosulfur trifluoride (DAST) | Protected 2-amino-6-chloropurine arabinoside | Leads to N2, O3', O5'-triacetyl-2'-deoxy-2'-fluoroguanosine after subsequent steps. nih.govtandfonline.com |
| Not specified | 2,6-diaminopurine-2',3',5'-tri-O-benzyl arabinoside | Efficient and scalable process. tandfonline.com |
The synthesis of 2'-deoxy-2'-fluoroguanosine and its subsequent conversion to the phosphoramidite (B1245037) requires a meticulous protection and deprotection strategy to prevent unwanted side reactions at the reactive exocyclic amino group of guanine (B1146940) and the hydroxyl groups of the sugar moiety. nih.gov
The exocyclic amino group of guanine is typically protected to prevent modifications during subsequent chemical transformations. nih.gov Common protecting groups for the N2-amino group include acyl groups like isobutyryl (iBu), which is used in this compound. Other protecting groups such as the benzyloxycarbonyl (Cbz) moiety have also been explored. One-step protection methods, for instance, using 4-nitrophenylsulphonylethene, have been developed for the guanine moiety. tandfonline.com The 2,5-dimethylpyrrole group has also been utilized for the protection of the amino group of guanosine derivatives. acs.org
The 5'-hydroxyl group is often protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the selective deprotection of this position during automated oligonucleotide synthesis. nih.govtandfonline.comumich.edu The 3'-hydroxyl group is typically left unprotected for the subsequent phosphitylation step.
Deprotection conditions must be carefully chosen to selectively remove the protecting groups without degrading the final product. nih.gov For instance, the isobutyryl group is typically removed under basic conditions, such as with concentrated aqueous ammonia (B1221849), at the end of oligonucleotide synthesis. google.com
Table 2: Common Protecting Groups in Guanosine Chemistry
| Functional Group | Protecting Group | Deprotection Conditions |
|---|---|---|
| N2-Exocyclic Amine | Isobutyryl (iBu) | Basic conditions (e.g., aqueous ammonia) google.com |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acidic conditions umich.edu |
Phosphoramidite Formation from 2'-Deoxy-2'-Fluoroguanosine Precursors
Once the protected 2'-deoxy-2'-fluoroguanosine precursor is synthesized, the next critical step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. This transformation yields the desired this compound, a key reagent for solid-phase oligonucleotide synthesis. atdbio.comumich.edu
The phosphitylation reaction involves treating the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). atdbio.com The efficiency of this reaction is highly dependent on the choice of activator. researchgate.netacs.org
Historically, 1H-tetrazole was a common activator, but due to its explosive nature, safer alternatives have been sought. google.comresearchgate.net Activators like pyridinium (B92312) trifluoroacetate (B77799) (Py·TFA) and the N-methylimidazole salt of saccharin (B28170) have been successfully used. google.comresearchgate.net The optimization of phosphitylation conditions also involves considering the solvent, reaction time, and temperature to maximize the yield and purity of the phosphoramidite monomer. researchgate.nettrilinkbiotech.com Microwave-assisted phosphitylation has emerged as an efficient method, particularly for sterically hindered nucleosides. researchgate.net
The reaction progress is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. acs.org The formation of a white precipitate of diisopropylethylammonium hydrochloride during the reaction is often an indicator of sufficiently anhydrous conditions, which are crucial for a successful outcome. umich.edu
Table 3: Activators for Phosphitylation Reactions
| Activator | Key Features |
|---|---|
| 1H-Tetrazole | Historically common, but explosive. google.comresearchgate.net |
| Pyridinium trifluoroacetate (Py·TFA) | A safer alternative to 1H-tetrazole. researchgate.net |
After the phosphitylation reaction, the crude phosphoramidite must be isolated and purified to remove unreacted starting materials, byproducts, and excess reagents. google.comgoogle.com High purity of the phosphoramidite monomer is essential for the efficiency of automated oligonucleotide synthesis. google.comnih.gov
A common purification method is silica (B1680970) gel column chromatography. atdbio.com However, for larger scale preparations, this method can be cumbersome and lead to product degradation due to prolonged contact with the silica gel. google.com Alternative purification strategies have been developed, including precipitation and liquid-liquid extraction methods. google.comgoogle.com
In a typical precipitation procedure, the crude product is dissolved in a minimal amount of a relatively polar solvent, and then a non-polar solvent is gradually added to precipitate the desired phosphoramidite, leaving impurities in the solution. google.com For instance, the crude amidite can be dissolved in toluene, followed by the gradual addition of hexane (B92381) to induce precipitation. google.com This method can be repeated to achieve higher purity. google.com The final product is typically obtained as a white to off-white amorphous powder. metkinenchemistry.com
Strategies for Nucleobase Modification of this compound and Related Analogs
While the primary focus is on the synthesis of this compound, the modification of the nucleobase itself offers a pathway to novel oligonucleotide analogs with unique properties. nih.gov Such modifications can be introduced either before or after the incorporation of the phosphoramidite into an oligonucleotide chain.
One strategy involves starting with a modified guanine derivative and carrying it through the synthetic pathway to the phosphoramidite. For example, 2-halopurine derivatives can be used to prepare N2-substituted guanosine derivatives. umich.edu The 2-fluoro substituent is particularly useful as it is readily displaced by nucleophiles. umich.edu
Alternatively, modifications can be performed on the fully assembled oligonucleotide. For instance, an O6-protected 2-fluoro-2'-deoxyinosine can be converted to a phosphoramidite and incorporated into an oligonucleotide, allowing for substitution reactions at the 6-position after synthesis. umich.edu Another example is the conversion of guanine to oxanine, a damaged base, through nitrosative deamination. nih.gov The resulting 2'-deoxyoxanosine (B1217319) can be converted to its phosphoramidite and used in oligonucleotide synthesis to study the effects of this specific type of DNA damage. nih.gov
The introduction of fluorine atoms directly onto the guanine base, for example at the C8 position, can be achieved through regioselective fluorination using dilute F2. acs.org Trifluoromethyl groups can also be introduced at the C8 position of protected guanosine. acs.org These modifications can serve as useful probes for studying nucleic acid structure and function.
Chemical Derivatization at Nucleobase Positions
Post-synthetic or pre-synthetic chemical modification of the nucleobase allows for the introduction of specific functionalities into an oligonucleotide. For guanosine derivatives like this compound, the N2 position is a common site for such derivatization.
One established strategy involves the introduction of a thioalkyl tether at the N2 position of the guanine base. nih.gov This is often achieved through a 'convertible nucleoside' approach where a 2-fluoro-inosine derivative is first incorporated into the oligonucleotide sequence. nih.gov The 2-fluoro group acts as a leaving group that can be subsequently displaced by a primary amine, such as a thioalkylamine disulfide, to install the desired tether. nih.gov This method provides a versatile route to site-specifically introduce cross-linking agents that can form disulfide bonds with proteins or other nucleic acids. nih.gov The thioalkyl tether is typically protected with a group like a tert-butyl disulfide, which is stable throughout the oligonucleotide synthesis and can be readily deprotected later. nih.gov
Another general approach involves the direct late-stage modification of nucleoside phosphoramidites. researchgate.net This can include reactions like methylation at specific positions on the nucleobase, which is crucial for creating standards for epigenetic research. researchgate.net While direct application to the N2 position of guanine with bulky groups can be challenging, this methodology highlights the potential for modifying nucleophilic sites on the base prior to oligonucleotide synthesis. researchgate.net
Table 1: Examples of Chemical Derivatization at the Guanosine Nucleobase
| Modification Type | Position | Key Reagent/Strategy | Purpose/Application | Reference |
|---|---|---|---|---|
| N2-Thioalkylation | N2 | Displacement of a 2-fluoro group on an inosine (B1671953) precursor with a thioalkylamine disulfide. | Introduction of a cross-linking tether for structural biology studies or therapeutic conjugates. | nih.gov |
Incorporation of Functionalized Linkers
Functionalized linkers are essential for conjugating oligonucleotides to other molecules such as fluorophores, quenchers, or affinity tags. aist.go.jp These linkers can be incorporated at the termini or at internal positions within the sequence.
Terminal Modification: Highly reactive amino-linkers can be added to the 5' or 3' end of an oligonucleotide. aist.go.jp These linkers provide a primary amine handle for subsequent conjugation reactions, facilitating high-yield modifications and purification of the final product. aist.go.jp
Internal Modification: For internal labeling, specialized phosphoramidites containing a linker are required. A highly modular, three-way branched glycerol (B35011) 'X' linker has been developed for use in fluorogenic probes. nih.gov This flexible linker serves as an internal attachment point for molecules like quenchers, and has shown superior performance in qPCR assays compared to other internal linker strategies. nih.gov Another approach uses vinylpyrimidine phosphoramidite building blocks. acs.org These can be incorporated into an oligonucleotide sequence via standard solid-phase synthesis and later conjugated with thiol-functionalized molecules through a metal-free thiol-ene "click" reaction. acs.org It is also possible to introduce modifications at the internucleotide linkage itself, for instance, by creating a phosphoramidate (B1195095) to attach an amino-specific reporter group or a phosphorothioate (B77711) for a thiol-specific group. nih.gov
Table 2: Comparison of Functionalized Linkers for Oligonucleotides
| Linker Type | Attachment Site | Chemistry of Incorporation/Conjugation | Key Features | Application Examples | Reference |
|---|---|---|---|---|---|
| Amino-Linker | 5' or 3' Terminus | Standard phosphoramidite chemistry during synthesis. | Provides a reactive primary amine for post-synthetic labeling. | High-throughput purification; conjugation of various functional molecules. | aist.go.jp |
| Glycerol 'X' Linker | Internal | Incorporated as a phosphoramidite during synthesis. | Flexible, three-way branched structure. | Internal attachment of quenchers in multiplexed qPCR probes. | nih.gov |
| Vinylpyrimidine Linker | Internal or 5' Terminus | Incorporated as a phosphoramidite during synthesis; post-synthetic thiol-ene click reaction. | Enables biocompatible conjugation with thiol-containing molecules. | Generation of oligonucleotide-peptide or oligonucleotide-small molecule conjugates. | acs.org |
Comparative Analysis of Synthetic Routes for 2'-Fluoro-Modified Guanosine Amidites
The synthesis of 2'-fluoro-modified nucleoside phosphoramidites is a complex, multi-step process. The most common general strategy is the convergent approach, where a pre-synthesized fluorinated sugar moiety is coupled with a protected nucleobase. nih.gov
Convergent Synthesis via Glycosylation: This is a widely used method for preparing 2'-fluoro nucleosides. nih.gov The synthesis begins with a suitable sugar precursor which is fluorinated, often using reagents like diethylaminosulfur trifluoride (DAST). psu.edu The resulting fluorinated sugar derivative is then coupled with a protected guanine base in an N-glycosylation reaction to form the desired nucleoside. nih.gov Subsequent steps involve selective protection and deprotection of hydroxyl groups, followed by phosphitylation at the 3'-hydroxyl position to yield the final phosphoramidite. nih.gov
Fluorination of a Pre-formed Nucleoside: An alternative strategy involves the direct fluorination of a pre-existing guanosine derivative. For example, a 2-N-acetyl-6-O-protected guanosine can be tritylated to protect the 3' and 5' hydroxyls, leaving the 2'-hydroxyl group exposed. psu.edu Treatment with a fluorinating agent like DAST can then replace the 2'-hydroxyl with a fluorine atom, typically with inversion of stereochemistry. psu.edu This route can be effective but may suffer from side reactions or incomplete conversion, and the yield can be moderate. For instance, the conversion of a protected guanosine derivative to its 2'-β-fluoro counterpart using DAST has been reported with a 43% yield. psu.edu The choice of protecting groups on the sugar and base is critical to prevent unwanted side reactions and ensure the stability of the molecule throughout the synthetic sequence. nih.govpsu.edu
Table 3: Comparative Overview of Synthetic Routes for 2'-Fluoro Guanosine Intermediates
| Synthetic Strategy | Key Steps | Key Reagents | Advantages | Disadvantages/Challenges | Reference |
|---|---|---|---|---|---|
| Convergent Synthesis | 1. Synthesis of a fluorinated sugar. 2. N-glycosylation with a protected guanine base. 3. Phosphitylation. | Fluorinating agents (e.g., DAST), Coupling agents for glycosylation. | Generally applicable to a wide range of nucleosides; allows for variation in the sugar moiety. | Can be a lengthy multi-step process; requires careful control of stereochemistry during glycosylation. | nih.gov |
Integration of Dmt 2 Fluoro Dg Ib Amidite into Oligonucleotide Synthesis
Automated Solid-Phase Oligonucleotide Synthesis Protocols
The synthesis of oligonucleotides containing 2'-fluoro modifications, such as those incorporating Dmt-2'fluoro-DG(IB) amidite, is routinely performed using automated solid-phase phosphoramidite (B1245037) chemistry. nih.govumich.edu This well-established method involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support. umich.edunih.gov The synthesis cycle for incorporating 2'-fluoro phosphoramidites is similar to that of standard DNA and RNA synthesis but requires specific optimizations, particularly concerning the coupling step. umich.edusigmaaldrich.com
The process begins with the deprotection of the 5'-hydroxyl group of the support-bound nucleoside, typically using an acid like trichloroacetic or dichloroacetic acid. researchgate.net The this compound is then activated and coupled to the free 5'-hydroxyl group. sigmaaldrich.comgoogle.com Following the coupling reaction, any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion-mutant sequences. umich.edu The final step in the cycle is the oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. umich.edu This cycle is repeated until the desired oligonucleotide sequence is assembled.
The use of 2'-fluoro modified phosphoramidites, including this compound, can be seamlessly integrated with standard DNA or RNA phosphoramidites, allowing for the creation of chimeric oligonucleotides with tailored properties. nih.govsigmaaldrich.com
The efficiency and speed of the coupling reaction are critical for achieving high yields of the full-length oligonucleotide. The steric hindrance introduced by the 2'-fluoro group in this compound can affect the kinetics of the coupling reaction compared to standard deoxyribonucleoside phosphoramidites. iu.eduoup.com
Research has shown that the coupling of 2'-fluoro-modified phosphoramidites generally requires longer reaction times to achieve high coupling efficiencies. umich.edusigmaaldrich.comsigmaaldrich.com For instance, while a standard DNA monomer might couple in 90 seconds, a 2'-fluoro monomer like this compound may require a coupling time of 3 minutes or more to ensure near-quantitative reaction. sigmaaldrich.comsigmaaldrich.comglenresearch.com
The choice of activator also plays a significant role in the coupling kinetics. While 1H-tetrazole is a standard activator for DNA synthesis, more nucleophilic and less acidic activators are often preferred for sterically hindered phosphoramidites like those with 2'-modifications. oup.comglenresearch.com Activators such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI) have been shown to improve coupling rates and efficiency for these more demanding monomers. researchgate.netoup.comglenresearch.com DCI, in particular, is noted for increasing the rate of the coupling reaction and being highly soluble in acetonitrile (B52724), the common solvent for oligonucleotide synthesis. oup.comgoogle.com
The following table summarizes typical coupling times for different types of phosphoramidites:
To maximize the incorporation of this compound and other 2'-fluoro monomers, several reaction parameters must be carefully optimized.
Coupling Time: As mentioned, extended coupling times are crucial. A recommended coupling time for this compound is typically around 3 minutes, significantly longer than the time used for standard DNA monomers. sigmaaldrich.comsigmaaldrich.com Some protocols for other 2'-fluoro-arabinonucleic acid (2'F-ANA) phosphoramidites suggest even longer times, such as 6 to 15 minutes, to ensure high yields. umich.edunih.govcambio.co.uk
Activator: The choice of activator is a key consideration. 4,5-Dicyanoimidazole (DCI) is often preferred over tetrazole for coupling sterically hindered phosphoramidites. oup.comgoogle.com DCI is less acidic than tetrazole, which minimizes the risk of undesired detritylation of the phosphoramidite monomer, and it increases the rate of the coupling reaction. oup.comgoogle.com Other activators like 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT) have also been successfully used to enhance the coupling of 2'-modified monomers. researchgate.netglenresearch.com The concentration of the activator can also be optimized to further improve coupling efficiency.
The table below provides a comparison of common activators used in oligonucleotide synthesis:
Phosphoramidite Concentration: Using a higher concentration of the phosphoramidite solution can also help to drive the coupling reaction to completion, especially for challenging monomers. oup.com
By carefully optimizing these parameters, it is possible to achieve high coupling efficiencies for this compound, enabling the synthesis of high-quality 2'-fluoro-modified oligonucleotides.
Deprotection Strategies for Oligonucleotides Containing this compound Residues
Following the completion of solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. The deprotection strategy must be carefully chosen to ensure the integrity of the final product, especially when sensitive modifications like 2'-fluoro nucleosides are present. glenresearch.comglenresearch.com
Deprotection of oligonucleotides containing 2'-fluoro modifications is generally comparable to standard DNA deprotection protocols. glenresearch.com The 2'-fluoro group itself is stable to the basic conditions used for deprotection.
A common and effective method for deprotecting oligonucleotides containing this compound residues involves the use of concentrated ammonium (B1175870) hydroxide (B78521). sigmaaldrich.comchemicalbook.com A typical procedure recommends heating the oligonucleotide with concentrated ammonia (B1221849) solution for 8 hours at 55 °C. sigmaaldrich.comchemicalbook.com This treatment is sufficient to remove the isobutyryl (iBu) protecting group from the guanine (B1146940) base and the cyanoethyl groups from the phosphate backbone, as well as to cleave the oligonucleotide from the solid support.
Another widely used ammonia-based reagent is a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA). glenresearch.comglenresearch.com Deprotection with AMA can be significantly faster, often completed in as little as 10 minutes at 65 °C or for 2 hours at room temperature. sigmaaldrich.comglenresearch.comchemicalbook.com However, it is important to note that heating 2'-fluoro-containing oligonucleotides in AMA may lead to some degradation, so room temperature deprotection is often preferred. glenresearch.com
The following table outlines standard ammonia-based deprotection conditions:
For oligonucleotides that contain other sensitive functional groups or modifications in addition to the 2'-fluoro-deoxyguanosine, milder deprotection conditions may be necessary to prevent their degradation. glenresearch.comnih.gov
One such mild deprotection strategy involves the use of potassium carbonate in methanol (B129727). glenresearch.comglenresearch.com This method is often employed when using base-labile protecting groups on the nucleobases, such as phenoxyacetyl (Pac) or acetyl (Ac). glenresearch.comglenresearch.com Deprotection with 0.05 M potassium carbonate in methanol can be completed in about 4 hours at room temperature. glenresearch.comglenresearch.com
Another mild approach utilizes a mixture of t-butylamine and water (1:3, v/v) for 6 hours at 60 °C. glenresearch.comglenresearch.com This condition is effective for removing standard protecting groups while being gentle enough for many sensitive modifications. For constructs with particularly labile components, an overnight treatment with t-butylamine/methanol/water (1:1:2) at 55 °C can be used. glenresearch.comglenresearch.com
The development of novel protecting groups that can be removed under non-nucleophilic conditions, such as the 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) group, also offers an alternative for the synthesis of highly sensitive oligonucleotides. nih.gov Deprotection is achieved through oxidation with sodium periodate (B1199274) followed by β-elimination with a weak base like potassium carbonate. nih.gov
Preparation of Chimeric Oligonucleotides Incorporating 2'-Fluoro-Deoxyguanosine
Chimeric oligonucleotides, which are sequences containing a mix of different types of nucleotide analogs, are of great interest in therapeutic applications. nih.gov The incorporation of 2'-fluoro-deoxyguanosine, using this compound, alongside other modifications like 2'-O-methyl (2'-OMe) RNA or locked nucleic acid (LNA), allows for the fine-tuning of oligonucleotide properties such as binding affinity, nuclease resistance, and mechanism of action. nih.gov
The synthesis of these chimeric oligonucleotides is readily achieved through standard automated solid-phase synthesis protocols. nih.gov The this compound can be used in conjunction with phosphoramidites for DNA, 2'-OMe RNA, LNA, or other desired modifications. nih.govsigmaaldrich.com The synthesis cycle is adjusted at each step to accommodate the specific requirements of the monomer being added, particularly the coupling time. umich.edu For example, a synthesis run might involve a series of standard DNA couplings, followed by several 2'-fluoro-deoxyguanosine additions with extended coupling times, and then further couplings with 2'-OMe RNA monomers.
Studies have shown that chimeric oligonucleotides containing 2'-fluoro modifications can exhibit potent biological activity. For example, LNA/2'-F chimeric antisense oligonucleotides have demonstrated high efficiency in exon skipping applications and show enhanced stability against nucleases compared to chimeras made with 2'-OMe and 2'-F nucleotides. nih.gov The ability to create these mixed sequences is a powerful tool for developing next-generation nucleic acid therapeutics.
Co-incorporation with DNA and RNA Phosphoramidites
This compound can be readily used in conjunction with standard DNA and RNA phosphoramidites during automated solid-phase synthesis. sigmaaldrich.comsigmaaldrich.com This compatibility allows for the creation of chimeric oligonucleotides, which contain a mix of 2'-fluoro modified and unmodified nucleosides. The synthesis of oligonucleotides containing 2'-fluoro modifications is broadly similar to standard DNA synthesis protocols. sigmaaldrich.com
However, a key difference lies in the coupling time. For the incorporation of 2'-fluoro monomers, an extended coupling time is recommended to ensure high efficiency. sigmaaldrich.comsigmaaldrich.com While standard DNA monomers typically require a coupling time of around 90 seconds, a coupling time of 3 minutes is recommended for 2'-fluoro amidites. sigmaaldrich.comsigmaaldrich.com
Deprotection of the synthesized oligonucleotide can be achieved using standard conditions. Recommended methods include using a concentrated ammonia solution for 8 hours at 55°C or a mixture of 30% Ammonia Hydroxide and 40% Methylamine (AMA) for 10 minutes at 65°C. sigmaaldrich.comsigmaaldrich.com
| Parameter | Standard DNA Monomers | 2'-Fluoro Monomers (e.g., this compound) |
|---|---|---|
| Coupling Time | ~90 seconds | ~3 minutes sigmaaldrich.comsigmaaldrich.com |
| Deprotection (Ammonia) | Standard | 8 hours at 55°C sigmaaldrich.comsigmaaldrich.com |
| Deprotection (AMA) | Standard | 10 minutes at 65°C sigmaaldrich.comsigmaaldrich.com |
Synthesis of Phosphorothioate (B77711) Linkages with 2'-Fluoro Modifications
A significant advantage of 2'-fluoro modifications is their compatibility with the synthesis of phosphorothioate (PS) linkages. Phosphorothioate linkages are created by replacing a non-bridging oxygen atom in the phosphate backbone with a sulfur atom, a modification that confers significant resistance to nuclease degradation. biosyn.com While phosphodiester linkages of 2'-fluoro-modified RNA are not resistant to nucleases, the corresponding phosphorothioate versions are highly resistant. glenresearch.com
This combination is particularly valuable for antisense applications. It is possible to synthesize chimeric 2'-fluoro-RNA/DNA phosphorothioate oligonucleotides that exhibit enhanced binding affinity to RNA targets, are substrates for RNase H, and possess high nuclease resistance. glenresearch.com The synthesis of these phosphorothioate analogs involves a sulfurization step instead of the standard oxidation step after coupling. umich.edu For 2'-fluoro-modified oligonucleotides, this sulfurization step may require a longer reaction time compared to the synthesis of standard phosphorothioate DNA. umich.edu
The introduction of 2'-fluoro modifications into phosphorothioate oligonucleotides has been shown to create nuclease-resistant compounds with high affinity and specificity for RNA targets. acs.org However, some research indicates that 2'-fluoro-modified phosphorothioate oligonucleotides can cause non-specific cellular effects, such as the degradation of certain proteins. nih.gov
| Property | Description | Reference |
|---|---|---|
| Nuclease Resistance | Highly resistant to degradation by cellular nucleases. | glenresearch.com |
| Binding Affinity | Enhanced binding to RNA targets. | glenresearch.com |
| RNase H Activity | Chimeric 2'-F-RNA/DNA PS oligos can act as substrates for RNase H. | glenresearch.com |
| Synthesis | Requires a sulfurization step, which may need longer reaction times than for standard PS-DNA. | umich.edu |
Scalability Considerations in the Synthesis of 2'-Fluoro-Modified Oligonucleotides
The increasing demand for oligonucleotides for therapeutic and diagnostic applications has placed a strong emphasis on the scalability of their synthesis. cellculturedish.comak-bio.com Scaling up the production of 2'-fluoro-modified oligonucleotides from small, laboratory-scale batches to larger, commercial-scale quantities presents several challenges.
Alternative synthesis strategies are also being explored. For instance, the use of Therminator DNA polymerases has been shown to efficiently synthesize fully 2'-fluoro-modified oligonucleotides with high accuracy, presenting a potential biosynthetic route for these molecules. nih.gov
| Challenge | Consideration | Reference |
|---|---|---|
| Longer Coupling Times | Increases overall synthesis time, reducing throughput. Optimization of flow rates and reagent concentrations is critical. | sigmaaldrich.comumich.edu |
| Non-Linear Scaling | Critical process parameters (e.g., column dimensions, bed height) must be re-evaluated and optimized for larger scales. | cellculturedish.com |
| Coupling Efficiency | Small decreases in stepwise efficiency lead to large drops in overall yield, especially for longer oligonucleotides. High-performance equipment is crucial. | ak-bio.com |
| Process Optimization | Requires a comprehensive assessment of all unit operations to ensure consistent product quality and yield at a larger scale. | cellculturedish.com |
| Alternative Methods | Enzymatic synthesis using specialized polymerases offers a potential alternative to chemical synthesis for some applications. | nih.gov |
Structural and Mechanistic Investigations of 2 Fluoro Modified Nucleic Acids
Conformational Analysis of 2'-Fluoro-Deoxyguanosine Residues within Oligonucleotides
The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom significantly influences the sugar's conformational preference. genelink.comglenresearch.com This modification favors a C3'-endo (North) sugar pucker, which is characteristic of RNA and A-form DNA helices. genelink.comglenresearch.comoup.com The C3'-endo conformation is more rigid compared to the C2'-endo (South) pucker typically found in B-form DNA. vanderbilt.edu This "pre-organization" of the sugar into an A-type geometry is a key factor in the enhanced binding affinity of 2'-fluoro-modified oligonucleotides to RNA targets. glenresearch.com In contrast, 2'-fluoro-2'-deoxyarabinofuranosyl modifications, with the opposite stereochemistry at the C2' position, favor a C2'-endo (South) pucker. oup.com
Circular dichroism (CD) spectroscopy and X-ray crystallography are powerful techniques used to characterize the conformation of 2'-fluoro-modified oligonucleotides. CD spectra of duplexes containing 2'-fluoro-modified residues typically exhibit features characteristic of an A-form helix, such as a positive band around 260-270 nm and a strong negative band around 210 nm. oup.comnih.gov For instance, the CD spectrum of a dodecamer with 2'-fluoro-deoxyribofuranosyl thymine (B56734) modifications showed a shift to lower wavelengths and an increased ratio of the positive to negative lobes, indicating a conformation intermediate between B-type and A-type DNA. oup.com
Nuclease Resistance Profiles of 2'-Fluoro-Modified Oligonucleotides
A major hurdle for the therapeutic use of oligonucleotides is their rapid degradation by nucleases in the body. The 2'-fluoro modification imparts a significant degree of nuclease resistance, prolonging the half-life of the oligonucleotide and enhancing its therapeutic potential. oup.comoup.com
Oligonucleotides containing 2'-fluoro modifications have demonstrated resistance to various nucleases, including snake venom phosphodiesterase (SVPD) and nuclease S1. oup.com While 2'-fluoro-modified oligonucleotides in their phosphodiester form show some nuclease resistance, this resistance is greatly enhanced when combined with a phosphorothioate (B77711) backbone. genelink.comnih.gov The stability imparted by 2' modifications generally correlates with the size of the substituent group. oup.com
Research has shown that 2'-fluoro modified DNA is resistant to degradation by DNase and lambda exonuclease. oup.comresearchgate.net Furthermore, these modified oligonucleotides are also resistant to RNase T1, an endoribonuclease that specifically cleaves after guanine (B1146940) ribonucleotides. oup.com This broad-spectrum nuclease resistance is a key advantage of incorporating 2'-fluoro-deoxyguanosine into therapeutic oligonucleotides. oup.comoup.comnih.govnih.gov
| Nuclease | Substrate | Resistance Level | Reference |
|---|---|---|---|
| Snake Venom Phosphodiesterase | 2'-Fluoro-modified Oligonucleotide | High | oup.com |
| Nuclease S1 | 2'-Fluoro-modified Oligonucleotide | High | oup.com |
| DNase | 2'-Fluoro-modified DNA | High | oup.comresearchgate.net |
| Lambda Exonuclease | 2'-Fluoro-modified DNA | High | oup.comresearchgate.net |
| RNase T1 | 2'-Fluoro-modified DNA | High | oup.com |
Stability to Exonucleases and Endonucleases
A primary challenge for the in vivo application of natural oligonucleotides is their rapid degradation by cellular nucleases. nih.govgenelink.com The introduction of a fluorine atom at the 2'-position of the ribose sugar, which can be accomplished using Dmt-2'fluoro-DG(IB) amidite for guanosine (B1672433) residues, provides a significant shield against nuclease-mediated hydrolysis. sigmaaldrich.com
The 2'-fluoro modification sterically hinders the approach of nuclease enzymes, which recognize and cleave the phosphodiester backbone of natural DNA and RNA. oup.comnih.gov This modification has been shown to confer resistance to both exonucleases (which degrade nucleic acids from the ends) and endonucleases (which cleave within the sequence). genelink.comoup.com Studies have demonstrated that oligonucleotides containing 2'-fluoro modifications exhibit a substantially longer half-life in biological fluids like serum compared to their unmodified counterparts. nih.govnih.gov For instance, research has shown that 2'-fluoro modified DNA is resistant to degradation by enzymes like RNase T1, which specifically cleaves after guanine ribonucleotides. oup.com This enhanced stability is crucial for therapeutic applications, allowing the oligonucleotide to reach its target and exert its biological effect over a prolonged period. nih.govnih.gov
Table 1: Nuclease Resistance of Modified Oligonucleotides
| Modification Type | Resistance to Endonucleases | Resistance to Exonucleases | Rationale |
|---|---|---|---|
| Unmodified DNA/RNA | Low | Low | Susceptible to cleavage by cellular nucleases. genelink.com |
| 2'-Fluoro Modification | High | High | The electronegative fluorine atom at the 2' position provides steric hindrance against nuclease attack. oup.comnih.gov |
Influence of Phosphorothioate Linkages on Nuclease Resistance
To further enhance nuclease resistance, 2'-fluoro modifications are often used in conjunction with phosphorothioate (PS) linkages. oup.comgenelink.com A phosphorothioate linkage is created by replacing a non-bridging oxygen atom in the phosphodiester backbone with a sulfur atom. genelink.com This modification renders the linkage significantly more resistant to cleavage by most nucleases. genelink.comsigmaaldrich.com
While phosphorothioate linkages alone provide substantial protection, their combination with 2'-fluoro modifications results in a synergistic effect, creating oligonucleotides with exceptional stability. oup.comacs.org Chimeric oligonucleotides, which contain both 2'-fluoro-modified nucleosides and phosphorothioate backbones, are a common strategy in antisense and siRNA design. oup.comgenelink.com Research indicates that while 2'-fluoro modifications provide a degree of nuclease resistance, the addition of phosphorothioate linkages is often recommended to achieve the robust stability required for many applications. genelink.com However, it is noteworthy that introducing too many phosphorothioate linkages can sometimes lead to reduced binding affinity or increased off-target effects. sigmaaldrich.com Therefore, the strategic placement of both 2'-fluoro modifications and phosphorothioate linkages is key to designing effective and stable oligonucleotides. oup.comsigmaaldrich.com
Table 2: Impact of Combined Modifications on Nuclease Stability
| Oligonucleotide Composition | Relative Nuclease Resistance | Key Finding |
|---|---|---|
| Phosphodiester (PO) backbone | Baseline | Rapidly degraded in serum. nih.gov |
| Phosphorothioate (PS) backbone | Increased | Substitution of oxygen with sulfur in the backbone significantly slows nuclease degradation. genelink.com |
| 2'-Fluoro with PO backbone | Increased | Provides steric protection against nucleases. oup.com |
| 2'-Fluoro with PS backbone | Maximally Increased | The combination of backbone and sugar modifications offers superior resistance to nucleolytic cleavage. oup.comacs.orgnih.gov |
Influence on Nucleic Acid Binding Affinity and Specificity
The incorporation of 2'-fluoro-modified nucleosides, such as 2'-fluoro-2'-deoxyguanosine from its amidite precursor, has a profound and beneficial effect on the binding properties of oligonucleotides. biosyn.com The highly electronegative fluorine atom influences the sugar pucker, favoring a C3'-endo conformation, which is characteristic of RNA. nih.govgenelink.com This pre-organization of the sugar into an A-form helix geometry reduces the entropic penalty of binding to a complementary RNA strand.
As a result, oligonucleotides containing 2'-fluoro modifications form more stable duplexes with RNA targets compared to their DNA counterparts. biosyn.com This increased binding affinity is quantified by a higher melting temperature (Tm) of the duplex. Studies have reported an increase in Tm of approximately 1.8°C to 2.0°C for every 2'-fluoro-modified nucleotide incorporated into an antisense oligonucleotide targeting RNA. genelink.combiosyn.com This enhanced affinity can lead to more potent biological activity at lower concentrations. Furthermore, the combination of 2'-fluoro modifications with phosphorothioate linkages results in antisense compounds with high affinity and specificity for their RNA targets. acs.org
Table 3: Effect of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)
| Modification | Change in Tm per Modification (vs. DNA/RNA duplex) | Structural Reason |
|---|
| 2'-Fluoro-2'-deoxyguanosine | +1.8 to +5.0 °C | The 2'-fluoro group promotes an RNA-like C3'-endo sugar pucker, pre-organizing the backbone for A-form duplex formation, which is enthalpically favorable. nih.govbiosyn.comnih.gov |
Mechanistic Insights into RNAi-Mediated Gene Silencing with 2'-Fluoro-Modified siRNAs
The RNA interference (RNAi) pathway utilizes short interfering RNAs (siRNAs) to achieve sequence-specific gene silencing. A significant finding is that the 2'-fluoro modification is exceptionally well-tolerated within the RNAi machinery. nih.govcapes.gov.br siRNAs are duplexes, and for them to function, they must be loaded into the RNA-Induced Silencing Complex (RISC), where the passenger (sense) strand is cleaved and removed, leaving the guide (antisense) strand to direct the cleavage of the target mRNA. nih.gov
Chemical modifications can sometimes hinder these steps. However, siRNAs containing 2'-fluoro modifications, including at guanosine positions, generally exhibit activity similar or even superior to unmodified siRNAs. nih.govresearchgate.net This indicates that the 2'-fluoro group does not interfere with recognition and processing by key RISC components like the Argonaute protein. The increased nuclease resistance and high binding affinity conferred by the 2'-fluoro modification contribute to a more potent and prolonged gene-silencing effect. nih.govnih.gov Research has demonstrated that fully 2'-fluoro-substituted siRNAs can induce RNA interference in mammalian cells. biosyn.com The unique physical attributes of 2'-fluoro-modified duplexes, such as a favorable enthalpic contribution to duplex stability, are thought to underlie their potent and effective gene-silencing capabilities. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | 2'-F-ibu-dG Phosphoramidite (B1245037) |
| 2'-deoxy-2'-fluoro-guanosine | 2'-F-dG |
| Phosphorothioate | PS |
| Short interfering RNA | siRNA |
| RNA-Induced Silencing Complex | RISC |
| Argonaute | - |
| Dmt-2'-O-methyl-rA(Bz) Phosphoramidite | - |
| Dmt-2'-O-methyl-rG(Ib) Phosphoramidite | - |
| Dmt-2'-O-methyl-rC(Bz) Phosphoramidite | - |
| Dmt-2'-O-methyl-rU Phosphoramidite | - |
| Dmt-2'-O-MOE-rA(Bz) Phosphoramidite | - |
| Dmt-2'-O-MOE-rG(Ib) Phosphoramidite | - |
| Dmt-2'-O-MOE-rC(Bz) Phosphoramidite | - |
| Dmt-2'-O-MOE-rU Phosphoramidite | - |
| 5-fluoro-2'-deoxycytidine | - |
Advanced Applications of Dmt 2 Fluoro Dg Ib Amidite in Molecular Biology and Biotechnology Research
Development of Antisense Oligonucleotides (ASOs) and siRNAs
The incorporation of 2'-fluoro modifications, facilitated by Dmt-2'fluoro-DG(IB) amidite, is a cornerstone of modern therapeutic oligonucleotide development, particularly for antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). axispharm.commedchemexpress.com The 2'-fluoro group enhances the properties of these molecules, making them more effective as agents for modulating gene expression. researchgate.netglenresearch.com
Rational Design of Modified Oligonucleotides for Gene Expression Modulation
The rational design of ASOs and siRNAs involves the strategic incorporation of chemical modifications to improve their therapeutic profile. The 2'-fluoro modification at the guanosine (B1672433) residue is chosen for several key reasons that enhance the performance of these oligonucleotides.
One of the primary benefits is the increased thermal stability of the duplex formed between the modified oligonucleotide and its target RNA. glenresearch.com The high electronegativity of the fluorine atom locks the sugar pucker in a C3'-endo conformation, which is characteristic of RNA. glenresearch.comgenelink.com This pre-organization of the oligonucleotide structure leads to a more stable A-form helix when it binds to the target RNA. medchemexpress.comglenresearch.com Each incorporation of a 2'-fluoro nucleotide can increase the melting temperature (Tm) of the duplex by approximately 1 to 2°C, leading to higher binding affinity. glenresearch.comglenresearch.combiosyn.com
Furthermore, oligonucleotides containing 2'-fluoro modifications exhibit significantly increased resistance to degradation by nucleases. glenresearch.combiosyn.comidtdna.com While the phosphodiester linkage itself is not inherently resistant, the combination of the 2'-fluoro modification with a phosphorothioate (B77711) (PS) backbone creates a highly nuclease-resistant molecule, which is critical for prolonging the half-life of ASOs and siRNAs in vivo. glenresearch.comoup.com
These modified oligonucleotides are designed to be compatible with the cellular machinery responsible for gene silencing. For instance, chimeric ASOs containing a central "gap" of DNA flanked by 2'-fluoro-modified regions can effectively recruit RNase H to cleave the target mRNA. glenresearch.com Similarly, siRNAs can tolerate 2'-fluoro modifications in both the sense and antisense strands and maintain their ability to be processed by the RNA-induced silencing complex (RISC), leading to potent gene knockdown. researchgate.netoup.comresearchgate.net
Table 1: Impact of 2'-Fluoro Modification on Oligonucleotide Properties
| Property | Effect of 2'-Fluoro Modification | Scientific Rationale |
| Binding Affinity (Tm) | Increased by ~1-2°C per modification. glenresearch.combiosyn.com | The electronegative fluorine atom favors a C3'-endo sugar pucker, pre-organizing the oligo into an A-form helix, which is more stable when duplexed with RNA. glenresearch.comgenelink.com |
| Nuclease Resistance | Significantly enhanced, especially when combined with a phosphorothioate backbone. glenresearch.com | The modification sterically hinders the approach of nuclease enzymes that would otherwise degrade the oligonucleotide. glenresearch.com |
| Conformation | Adopts an RNA-like (A-form) helical structure. glenresearch.comglenresearch.com | The C3'-endo sugar conformation is favored due to the high electronegativity of the fluorine atom at the 2' position. genelink.com |
| RNase H Activity | Maintained in chimeric "gapmer" designs. glenresearch.com | Uniformly 2'-fluoro-modified duplexes are not substrates for RNase H, but a central DNA gap allows for enzyme recognition and target cleavage. glenresearch.com |
| RISC Compatibility | Well-tolerated in both siRNA strands. researchgate.netresearchgate.net | The modification does not significantly interfere with the key interactions required for RISC loading and activity. oup.com |
Strategies for Mitigating Off-Target Effects in RNAi Research
A significant challenge in RNA interference (RNAi) is the potential for off-target effects, where the siRNA interacts with and silences unintended mRNAs. The chemical modification of siRNAs using building blocks like this compound is a key strategy to enhance specificity and reduce these undesirable effects.
Incorporating 2'-fluoro nucleotides into siRNA duplexes can reduce the activation of the innate immune system. researchgate.netoup.com Unmodified siRNAs can sometimes be recognized by Toll-like receptors, leading to an inflammatory response, which is a form of off-target effect. The 2'-fluoro modification helps the siRNA better mimic natural RNA, thereby avoiding such immunostimulation. researchgate.netoup.com
However, research has also shown that certain modifications can introduce new, non-specific interactions. For example, studies have revealed that 2'-fluoro modified phosphorothioate oligonucleotides can cause the degradation of specific nuclear proteins, such as P54nrb and PSF, which are members of the Drosophila behavior/human splicing (DBHS) protein family. oup.comnih.gov This effect was found to be independent of the oligonucleotide sequence and was not observed with other 2'-modifications like 2'-O-methoxyethyl (MOE) or locked nucleic acid (LNA). oup.com This highlights the need for careful design and testing, as even beneficial modifications can have unintended consequences.
Therefore, a balanced approach is often employed, where 2'-fluoro modifications are combined with other chemical changes, such as 2'-O-methyl groups, in specific patterns along the siRNA strand. mdpi.com This combinatorial strategy aims to optimize the balance between nuclease resistance, binding affinity, and the potential for off-target binding, ultimately leading to more potent and specific gene silencing agents. mdpi.com
Probing Nucleic Acid Structure and Function
The unique properties of 2'-fluoro-modified oligonucleotides also make them valuable tools for basic research, enabling detailed investigations into the structure and function of nucleic acids.
Synthesis of Molecular Probes and Labels
Oligonucleotides synthesized with this compound can serve as highly effective molecular probes. The fluorine atom itself can be used as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. oup.com By incorporating a 2'-fluoro-deoxyguanosine at a specific position, researchers can create a probe to monitor local conformational changes in a nucleic acid structure or its interaction with other molecules without introducing bulky labels that might perturb the system. oup.com
These probes have been used to study various nucleic acid structures and interactions, including duplex formation and G-quadruplex assemblies. oup.com The chemical shift of the ¹⁹F signal is highly sensitive to its local environment, providing detailed information about structural transitions or binding events at a specific site within the oligonucleotide. oup.com
Investigations into G-quadruplex Formation and Stabilization
G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich regions of nucleic acids, such as telomeres and gene promoter regions. nih.govresearchgate.net They are implicated in critical biological processes, and understanding their formation and stability is of great interest. The incorporation of 2'-fluoro-guanosine, using this compound, has become a powerful tool in this field.
Research has shown that the stereochemistry of the 2'-fluoro modification can be used to influence and stabilize specific G-quadruplex topologies. oup.com For instance, incorporating 2'-deoxy-2'-fluoro-arabinoguanosine (2'F-araG), which has the fluorine atom in the "up" or ara configuration, favors the formation of parallel G-quadruplex structures and can dramatically slow the kinetics of interconversion between G4 and duplex DNA. nih.govresearchgate.net In contrast, the standard 2'-deoxy-2'-fluoro-riboguanosine (2'F-riboG) can be disruptive when placed in certain positions within the G-tetrad core. oup.com
Systematic studies have evaluated the effect of single 2'F-araG or 2'F-riboG substitutions at various positions within G-quadruplex-forming sequences. These studies provide a set of rules for how these modifications can be used to manipulate G4 folding and stability, enabling the design of oligonucleotides that can trap or favor specific G-quadruplex conformations for further study. nih.govoup.com
Table 2: Effect of 2'-Fluoro-Guanosine Modifications on G-Quadruplex (G4) Structures
| Modification Type | Position in G4 Core | Observed Effect on Stability and Structure | Reference |
| 2'F-araG | Any 'anti' position | Well-tolerated, can be stabilizing. | oup.com |
| 2'F-araG | N/A | Triggers a shift to a parallel G4 topology and slows G4/duplex interconversion. | nih.gov |
| 2'F-riboG | Any 'anti' position | Generally well-tolerated. | oup.com |
| 2'F-riboG | Any 'syn' position | A single substitution can perturb the native G4 conformation. | oup.com |
Research on Nucleic Acid-Protein Interactions
Understanding how proteins recognize and bind to specific nucleic acid sequences and structures is fundamental to molecular biology. Oligonucleotides modified with 2'-fluoro-guanosine serve as critical tools for dissecting these interactions.
By providing enhanced nuclease resistance, the 2'-fluoro modification allows the oligonucleotide to remain intact for the duration of an experiment, which is crucial for studying binding events. oup.com More importantly, the modification can be used to probe the specific requirements for protein recognition. For example, the replacement of a 2'-hydroxyl group with a 2'-fluoro group alters the hydrogen bonding capacity and the hydration pattern in the minor groove of the duplex. oup.com Observing how this change affects the binding of a particular protein can reveal whether the protein makes critical contacts with the 2'-hydroxyl group or is sensitive to the structure of the minor groove. oup.com
A notable example involves the interaction between 2'-fluoro modified oligonucleotides and the DBHS protein family, including P54nrb and PSF. oup.comnih.gov Research demonstrated that 2'-F-modified phosphorothioate oligonucleotides preferentially associate with and lead to the proteasome-mediated degradation of these proteins. oup.comnih.gov This specific and unexpected interaction highlights how a subtle chemical modification can drastically alter the protein-binding profile of a nucleic acid, providing a powerful, albeit complex, tool for investigating cellular pathways and potential off-target effects of therapeutic oligonucleotides. oup.com
Elucidating Roles of Post-Transcriptional Modifications
The 2'-fluoro modification serves as a powerful tool for investigating the complex landscape of post-transcriptional modifications (PTMs), which are crucial for RNA function. Cellular RNAs possess specific motifs, such as 2'-O-methylation, that allow the immune system to recognize them as "self" and avoid an innate immune response. nih.gov Synthetic oligonucleotides containing 2'-fluoro modifications can mimic some of these natural PTMs. nih.gov
By incorporating 2'-fluoro nucleosides, researchers can create RNA molecules that either evade or intentionally trigger pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I. nih.gov For instance, the inclusion of 2'-fluoro pyrimidines can abrogate the stimulation of TLR3 and TLR7, while simultaneously enhancing the activity of RIG-I, a key sensor of viral RNA. nih.gov This differential effect allows scientists to dissect the specific pathways involved in immune recognition of nucleic acids. Furthermore, the 2'-fluoro modification has been shown to reduce the general immunostimulatory effects often associated with synthetic oligonucleotides, a property that helps in distinguishing sequence-specific effects from immune-related artifacts in cellular studies. oup.comnih.gov By creating these specialized molecular probes, the 2'-fluoro-dG amidite enables the elucidation of the functional consequences of modifications that dictate RNA stability, localization, and interaction with the cellular machinery.
Studies on Nucleic Acid Binding Proteins
Oligonucleotides synthesized with this compound are invaluable for studying the interactions between nucleic acids and proteins. The enhanced stability and specific conformational properties of 2'-fluoro-modified probes allow for more robust and precise analysis of binding events. biosyn.com The modification often leads to increased binding affinity for target proteins compared to unmodified DNA or RNA. biosyn.comnih.gov
Research has utilized these modified oligonucleotides to probe a variety of nucleic acid-binding proteins:
HIV-1 Reverse Transcriptase (RT): RNA aptamers containing 2'-fluoro pyrimidines have been shown to bind to HIV-1 RT. Studies indicate that the 2'-fluoro modification increases the ionic character of the RNA-protein interaction, contributing directly to the binding affinity. nih.gov
Prion Proteins: Characterization of 2'-fluoro-RNA aptamers that preferentially bind to the disease-associated conformations of prion protein has been successful. biosyn.comjenabioscience.com These aptamers are not only useful as diagnostic reagents but have also been shown to inhibit the conversion of normal prion proteins to their pathogenic form. biosyn.comjenabioscience.com
DBHS Protein Family: It was observed that 2'-fluoro-modified phosphorothioate oligonucleotides preferentially associate with P54nrb, a member of the Drosophila behavior/human splicing (DBHS) protein family, leading to its degradation. oup.com This finding highlights the ability of this modification to induce specific, sometimes unanticipated, interactions with cellular proteins, providing a method to study protein function through targeted degradation. oup.com
The table below summarizes key findings from studies using 2'-fluoro-modified oligonucleotides to investigate protein binding.
| Target Protein | Type of 2'-F Oligonucleotide | Key Finding | Reference(s) |
| HIV-1 Reverse Transcriptase | RNA Aptamer | Increased binding affinity; enhanced ionic interaction. | nih.gov |
| Prion Protein (disease-associated) | RNA Aptamer | Preferential binding to pathogenic form; inhibition of prion conversion. | biosyn.comjenabioscience.com |
| P54nrb and PSF (DBHS family) | Antisense Oligonucleotide | Preferential association leading to proteasome-mediated protein degradation. | oup.com |
| Human IFN-γ | RNA Ligand | Inhibition of receptor binding. | biosyn.com |
Applications in Synthetic Biology and Biotechnology Tools
The unique properties conferred by the 2'-fluoro modification have been widely exploited in synthetic biology and the creation of novel biotechnology tools. protheragen.aijenabioscience.com The use of this compound is central to these efforts, enabling the construction of functional nucleic acid molecules with enhanced stability and activity.
Engineering Nucleic Acid Ligands and Catalysts
The engineering of nucleic acid ligands (aptamers) and catalysts (ribozymes or DNAzymes) has been significantly advanced by the use of 2'-fluoro modifications. nih.govresearchgate.net
Aptamers: These single-stranded oligonucleotides fold into specific three-dimensional structures to bind targets with high affinity and specificity, rivaling monoclonal antibodies. jenabioscience.comacs.org A major limitation for their therapeutic use is their susceptibility to degradation by nucleases in biological fluids. genelink.comjenabioscience.com Incorporating 2'-fluoro-guanosine and other 2'-fluoro-nucleosides dramatically increases their nuclease resistance and serum half-life. nih.govnih.gov This modification also tends to increase the thermal stability of the aptamer's structure and can enhance binding affinity to its target. genelink.combiosyn.com For example, 2'-fluoro-modified aptamers have been successfully developed against targets like vascular endothelial growth factor (VEGF) and interferon-gamma (IFN-γ). biosyn.com
Ribozymes: These RNA-based enzymes also benefit from 2'-fluoro modifications. In studies of hammerhead ribozymes, replacing 2'-hydroxyl groups with 2'-fluoro groups resulted in catalysts that were significantly more resistant to ribonuclease degradation while retaining their catalytic activity. biosyn.com The enhanced stability makes these modified ribozymes more suitable for therapeutic applications where long-term activity in a cellular environment is required.
The table below highlights the impact of 2'-fluoro modifications on the properties of nucleic acid ligands and catalysts.
| Application | Property Enhanced | Mechanism/Reason | Reference(s) |
| Aptamers | Nuclease Resistance | The 2'-F group protects the phosphodiester backbone from enzymatic cleavage. | genelink.comnih.govjenabioscience.comnih.gov |
| Aptamers | Binding Affinity | The C3'-endo sugar pucker induced by the 2'-F group pre-organizes the strand into an A-form helix, which can be favorable for target recognition. genelink.comacs.org | genelink.combiosyn.comacs.org |
| Ribozymes | Nuclease Resistance | The modification blocks cleavage by ribonucleases that recognize the 2'-OH group. | biosyn.comnih.gov |
| Aptamers & Ribozymes | Thermal Stability | Duplexes containing 2'-F modifications have a higher melting temperature (Tm) than unmodified RNA-RNA duplexes. biosyn.com | synoligo.combiosyn.com |
Development of Modified Oligonucleotide Libraries for High-Throughput Screening
High-throughput screening methods, most notably Systematic Evolution of Ligands by Exponential Enrichment (SELEX), are used to isolate functional aptamers from vast, random oligonucleotide libraries. researchgate.netnih.gov The use of this compound and its pyrimidine (B1678525) counterparts at the triphosphate level is crucial for this process, known as modified-SELEX. researchgate.net
By generating the initial library with 2'-fluoro-modified nucleotides, researchers can directly select for aptamers that are inherently nuclease-resistant. jenabioscience.comresearchgate.net This approach is superior to post-SELEX modification, where adding modifications to a previously selected, unmodified aptamer can disrupt its structure and abolish its function. researchgate.net The enzymatic synthesis of these libraries is made possible by the use of mutant enzymes, such as Y639F T7 RNA polymerase or Therminator DNA polymerase, which can efficiently incorporate 2'-fluoro-modified nucleoside triphosphates (like 2'-F-dGTP). nih.govnih.govrsc.org This methodology allows for the discovery of robust aptamers suitable for diagnostic and therapeutic applications directly from the screening process, simplifying their development pathway. rsc.org
Use as Synthetic Standards for Adduct Identification in Nucleic Acid Damage Research
Research into nucleic acid damage often relies on sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify specific lesions or adducts. nih.gov A major challenge in this field is the inherent instability of both the damaged and unmodified nucleic acids during analysis. For instance, during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), unmodified DNA is prone to fragmentation via base loss (depurination), which complicates quantification and can lead to inaccurate results. nih.govoup.com
Oligonucleotides synthesized using this compound offer a solution to this problem. The 2'-fluoro modification significantly stabilizes the N-glycosidic linkage, effectively preventing the base loss and subsequent backbone cleavage that occurs during MS analysis. nih.govoup.com This exceptional stability makes 2'-fluoro-modified oligonucleotides ideal for use as internal synthetic standards.
In a typical nucleic acid damage experiment, a known quantity of a 2'-fluoro-modified oligonucleotide of a specific sequence can be co-analyzed with a biological sample. Because the standard resists fragmentation, it provides a stable and reliable signal in the mass spectrometer. oup.com This allows for precise normalization and accurate quantification of labile, oxidatively damaged bases like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which is a key biomarker of oxidative stress. nih.govresearchgate.net The use of these robust standards is critical for improving the accuracy and reproducibility of studies aiming to link nucleic acid damage to disease pathogenesis. nih.gov
Analytical and Quality Control Strategies for Dmt 2 Fluoro Dg Ib Amidite and Derived Oligonucleotides
Raw Material Quality Control of Dmt-2'fluoro-DG(IB) Amidite
The quality of this compound is paramount for the successful synthesis of 2'-fluoro-modified oligonucleotides. lcms.czusp.org A thorough quality control regimen for this raw material involves a combination of chromatographic and spectroscopic techniques to ensure high purity and structural integrity. lcms.czthermofisher.com
Chromatographic Techniques for Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of phosphoramidite (B1245037) batches. proteinmetrics.com Reversed-phase HPLC (RP-HPLC) is a widely used method for separating the desired phosphoramidite from related impurities. bioprocessonline.com For instance, a study on various phosphoramidites, including a 2'-fluoro-dA derivative, utilized a single reversed-phase LC method for both assay and identification testing. lcms.cz The purity of Dmt-2'fluoro-dG(ib) phosphoramidite is often specified to be ≥99.0% by reversed-phase HPLC. sigmaaldrich.com
Ion-pair reversed-phase HPLC (IP-RP-HPLC) coupled with mass spectrometry (MS) has become a dominant technique for separating and quantifying impurities in oligonucleotide products and their building blocks. proteinmetrics.com This method is particularly effective for resolving co-eluting impurities that may be chemically similar to the main compound. proteinmetrics.com
| Compound | Purity Specification | Analytical Method | Reference |
|---|---|---|---|
| Dmt-2'fluoro-dG(ib) Phosphoramidite | ≥99.0% | Reversed-phase HPLC | sigmaaldrich.com |
| 5-Me dC Phosphoramidite | 99.10% | HPLC | usp.org |
| Unmodified DNA Phosphoramidites (dG, T, dA, dC) | ≥99.5% | HPLC | usp.org |
Spectroscopic Identification Methods (e.g., NMR, UV/VIS, Mass Spectrometry)
A suite of spectroscopic methods is employed to confirm the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is a powerful tool for assessing the purity of phosphoramidites by detecting the phosphorus (III) content. usp.orgmagritek.com Since phosphoramidites like this compound contain a chiral phosphorus (III) center, they exist as a mixture of two diastereomers, which can be observed in the ³¹P NMR spectrum. usp.orgmagritek.com This technique is also effective in identifying P(V) impurities, which are often found at low levels. usp.org ¹H NMR provides detailed structural information, confirming the presence of the various protecting groups and the sugar moiety. magritek.com
Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight of the phosphoramidite. lcms.czpharmtech.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, typically with an accuracy of less than 5 ppm, which aids in confirming the empirical formula. pharmtech.com Electrospray ionization (ESI) is a common technique used for this purpose. oup.com
UV/VIS Spectroscopy : UV/VIS spectroscopy is used for identity confirmation by comparing the spectrum of a sample to a reference standard. sigmaaldrich.comsigmaaldrich.com
| Technique | Observation | Application | Reference |
|---|---|---|---|
| ³¹P NMR | Two diastereomers observed due to chiral P(III) center. | Purity assessment and identification of P(V) impurities. | usp.orgmagritek.com |
| Mass Spectrometry (ESI) | Confirms molecular weight. | Identity confirmation. | oup.com |
| High-Resolution MS | Accurate mass measurement (<5 ppm). | Empirical formula confirmation. | pharmtech.com |
| UV/VIS Spectroscopy | Conforms to reference standard. | Identity confirmation. | sigmaaldrich.comsigmaaldrich.com |
Impurity Profiling and Quantification in Amidite Batches
Impurity profiling is a critical aspect of quality control for phosphoramidite raw materials, as impurities can directly impact the quality of the final oligonucleotide. thermofisher.com LC-MS based methods are powerful for detecting and identifying these impurities. thermofisher.comthermofisher.com
A study using LC/UV/HRMS demonstrated the ability to characterize and elucidate the structure of trace-level impurities in phosphoramidite raw materials. thermofisher.com This approach can reveal differences in the impurity profiles of materials from different vendors. thermofisher.comthermofisher.com Common impurities can arise from side reactions during the synthesis of the phosphoramidite or from its degradation. usp.org For example, oxidation of the P(III) to P(V) is a known degradation pathway. lcms.cz
The development of a holistic control strategy for oligonucleotide starting materials emphasizes the classification of impurities as reactive or non-reactive and critical or non-critical. usp.org This allows for a more targeted approach to quality control, focusing on impurities that are most likely to affect the final product. usp.org
Characterization of Synthesized 2'-Fluoro-Modified Oligonucleotides
Following the synthesis of oligonucleotides using this compound, a comprehensive characterization is necessary to ensure the final product meets the required quality standards.
Purity Assessment of Full-Length Oligonucleotides
The purity of the full-length oligonucleotide product is a critical quality attribute. proteinmetrics.com Various analytical techniques are employed to separate the desired full-length sequence from process-related impurities, such as truncated sequences (n-1, n-2) and other modifications. bioprocessonline.compharmtech.com
Chromatographic Methods : Anion-exchange HPLC (AEX-HPLC) and ion-pair reversed-phase HPLC (IP-RP-HPLC) are widely used for purity assessment due to their ability to separate oligonucleotides based on charge and hydrophobicity, respectively. pharmtech.com The use of orthogonal methods, such as a combination of RP-HPLC-MS and ion-exchange chromatography with UV detection, provides a more powerful approach for purity assessment than a single method alone. bioprocessonline.com
Electrophoretic Methods : Capillary gel electrophoresis (CGE) is another accepted methodology for assessing chain length distribution and separating truncated species. pharmtech.com
High-resolution mass spectrometry (HRMS) is increasingly used for in-depth impurity profiling, including the characterization of co-eluting and isobaric impurities. fda.govusp.org
| Impurity Type | Description | Analytical Method for Detection | Reference |
|---|---|---|---|
| Deletion sequences (n-1, n-2) | Oligonucleotides missing one or two nucleotides. | AEX-HPLC, CGE, RP-HPLC-MS | bioprocessonline.compharmtech.com |
| Addition sequences (n+1, n+2) | Oligonucleotides with extra nucleotides. | AEX-HPLC, CGE, RP-HPLC-MS | pharmtech.com |
| Isobaric impurities | Impurities with the same mass as the full-length product. | HRMS | fda.govusp.org |
Sequence Verification and Integrity Analysis
Confirming the primary sequence of the synthesized oligonucleotide is essential. acs.org While traditional methods like enzymatic digestion can be used for unmodified DNA and RNA, they are often not suitable for highly modified oligonucleotides. acs.orgenovatia.com
Mass Spectrometry-Based Sequencing : Tandem mass spectrometry (MS/MS) has become a reliable method for sequencing modified oligonucleotides. enovatia.com This technique involves fragmenting the oligonucleotide and then analyzing the masses of the resulting fragments to determine the nucleotide sequence. acs.org High-resolution mass spectrometry enhances the accuracy of this process. enovatia.com
LC-MS Methods : On-line liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the sequence analysis of modified oligonucleotides. nih.govacs.org These methods can involve enzymatic digestion followed by LC-MS analysis of the resulting fragments. nih.govacs.org
The incorporation of 2'-fluoro modifications can affect the fragmentation patterns observed in MS/MS, requiring specific analytical approaches. acs.orgnih.gov
Development and Validation of Analytical Methods for Quality Assurance
The quality of this compound is paramount for the successful synthesis of high-purity, modified oligonucleotides. thermofisher.com Rigorous analytical methods are essential to confirm the identity, purity, and stability of the phosphoramidite raw material and the resulting oligonucleotide product. usp.org A multi-technique approach is typically employed for comprehensive quality assurance. thermofisher.com
Key analytical methods for phosphoramidite and oligonucleotide quality control include:
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a cornerstone of quality control. thermofisher.comchromatographytoday.com
Reversed-Phase HPLC (RP-HPLC): This is the primary method for determining the purity of the this compound. usp.orgchromatographytoday.com Using a C18 column with a mobile phase gradient of acetonitrile (B52724) and an aqueous buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA), RP-HPLC can separate the two diastereomers from process-related impurities and degradation products. usp.orgchromatographytoday.com
Ion-Exchange HPLC (IEX-HPLC): This technique is invaluable for analyzing the final oligonucleotide product, separating the full-length sequence from shorter failure sequences (n-1, n-2, etc.) based on the negative charge of the phosphate (B84403) backbone.
Mass Spectrometry (MS): LC-MS, combining the separation power of HPLC with the detection specificity of MS, is critical for both identity confirmation and impurity profiling. lcms.czthermofisher.com Electrospray ionization (ESI) in positive mode is typically used to confirm the molecular weight of the amidite, matching the experimental mass to the theoretical mass of the [M+H]⁺ ion. usp.orglcms.cz This technique is highly sensitive for identifying and structurally elucidating dozens of potential impurities, even at levels below 0.1%. thermofisher.com
Karl Fischer Titration: The water content in the phosphoramidite powder is a critical quality attribute, as moisture leads to hydrolysis and degradation. sigmaaldrich.com Karl Fischer titration is the standard method for accurately quantifying water content to ensure it remains below specified limits (e.g., ≤0.3%). sigmaaldrich.com
Method validation is a formal process that confirms these analytical procedures are suitable for their intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and quantitation limits, ensuring that the methods reliably detect and quantify the this compound and any critical impurities. usp.org
Table 1: Summary of Analytical Methods and Typical Specifications
| Analytical Technique | Purpose | Analyte | Typical Specification | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Purity Assessment & Impurity Profile | Amidite | Purity ≥ 99.0%; Any single critical impurity ≤ 0.15% | usp.org |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Purity, Oxidation State | Amidite | P(III) content ≥ 98%; Total P(V) impurities < 1% | usp.orgusp.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity Confirmation & Impurity ID | Amidite & Oligonucleotide | Experimental mass agrees with theoretical mass | usp.orgthermofisher.com |
| Ion-Exchange HPLC (IEX-HPLC) | Purity of Final Product (Full-Length vs. Failure Sequences) | Oligonucleotide | Full-length product purity (e.g., >90%, application-dependent) | - |
| Karl Fischer Titration | Water Content | Amidite | ≤ 0.3% w/w | sigmaaldrich.com |
Stability Studies of this compound and its Oligonucleotide Products
Amidite Stability:
Phosphoramidites, including this compound, are inherently moisture- and heat-sensitive molecules. researchgate.netentegris.com Their stability is a critical factor for successful oligonucleotide synthesis, as degradation introduces impurities that can terminate or compromise the growing oligonucleotide chain. researchgate.net Stability studies are crucial to define appropriate storage and handling conditions.
The primary degradation pathways for phosphoramidites in solution (e.g., acetonitrile on a synthesizer) involve hydrolysis from trace water and autocatalytic processes. nih.govresearchgate.net Studies on standard deoxynucleoside phosphoramidites have shown that the guanosine (B1672433) (dG) amidite is the least stable of the four canonical bases, with purity reductions of up to 39% observed after five weeks in an acetonitrile solution under an inert atmosphere. nih.gov The degradation is often autocatalytic, meaning the degradation products can accelerate further breakdown. nih.govresearchgate.net Key degradation products include the corresponding H-phosphonate and phosphate (P(V)) species. researchgate.net
To mitigate degradation, this compound must be stored under stringent conditions: as a solid powder, at low temperatures (typically -20°C), and under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation. sigmaaldrich.commedchemexpress.com Thermal stability studies using techniques like differential scanning calorimetry (DSC) can determine the onset temperature for thermal degradation, ensuring safe handling and storage. entegris.com
Oligonucleotide Product Stability:
A primary reason for incorporating 2'-fluoro modifications into oligonucleotides is to enhance their stability, particularly against enzymatic degradation. synoligo.comnih.gov
Nuclease Resistance: The 2'-fluoro group sterically shields the adjacent phosphodiester linkage from attack by cellular nucleases, enzymes that rapidly degrade natural DNA and RNA. synoligo.comidtdna.com This modification significantly increases the oligonucleotide's half-life in biological fluids like serum. genelink.com While 2'-fluoro modification alone provides a degree of nuclease resistance, it is often combined with phosphorothioate (B77711) (PS) linkages, where a sulfur atom replaces a non-bridging oxygen in the phosphate backbone. acs.orgglenresearch.com This combination results in oligonucleotides that are highly resistant to both exonucleases and endonucleases. acs.orgglenresearch.com
Thermal Stability (Melting Temperature, Tₘ): The 2'-fluoro modification significantly increases the thermal stability of duplexes formed with a complementary RNA target. glenresearch.comglenresearch.com The high electronegativity of the fluorine atom locks the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA helices. genelink.comglenresearch.com This pre-organization for binding to an RNA target results in a more stable duplex. The increase in melting temperature (Tₘ) is additive, with each 2'-fluoro substitution raising the Tₘ by approximately +1.8 to +2.0°C. genelink.comglenresearch.com This enhanced binding affinity is a key advantage for applications like antisense and siRNA technologies. Thermodynamic data indicates this stability is driven by a favorable enthalpy change, resulting from stronger hydrogen bonding and base-stacking interactions. nih.gov
Table 2: Impact of 2'-Fluoro Modification on Oligonucleotide Properties
| Property | Effect of 2'-Fluoro Modification | Mechanism | Reference |
|---|---|---|---|
| Nuclease Resistance | Increased | The 2'-F group provides steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage. Resistance is greatly enhanced when combined with phosphorothioate (PS) linkages. | synoligo.comgenelink.comglenresearch.com |
| Thermal Stability (Tₘ vs. RNA target) | Increased (approx. +1.8 to +2.0°C per modification) | The electronegative fluorine atom favors a C3'-endo sugar pucker, pre-organizing the backbone into an A-form helix, which enhances binding affinity to RNA. | genelink.comglenresearch.comglenresearch.com |
| RNase H Activation | Maintained (in DNA/RNA hybrids) | Unlike some other 2' modifications, 2'-F-ANA/RNA duplexes are structurally similar to DNA/RNA duplexes and can be recognized and cleaved by RNase H. | nih.gov |
Future Research Directions and Innovations
Advancements in Synthetic Efficiency and Accessibility of 2'-Fluoro Amidites
The broader application of 2'-fluoro-modified oligonucleotides hinges on the efficient and accessible synthesis of their fundamental building blocks, the 2'-fluoro phosphoramidites. While the standard phosphoramidite (B1245037) chemistry is well-established for oligonucleotide synthesis, the introduction of a fluorine atom at the 2' position presents unique challenges. anr.fr Current research is focused on developing new synthetic methodologies, including both ionic and radical approaches, to improve the yield, purity, and scalability of 2'-fluoro phosphoramidite production for all nucleobases (A, C, G, and U). anr.fr
Key areas of advancement include:
Improved Coupling Chemistries: While traditional phosphoramidite chemistry remains the standard, researchers are exploring alternative coupling chemistries to enhance efficiency. This includes optimizing coupling times, which are typically longer for 2'-fluoro amidites compared to standard DNA monomers, to maximize incorporation rates without compromising the integrity of the growing oligonucleotide chain. chemicalbook.comsigmaaldrich.com
Enzymatic Synthesis Approaches: The use of engineered polymerases for the enzymatic synthesis of 2'-fluoro-modified nucleic acids is a promising area of research. nih.govspringernature.com While challenges remain in achieving high fidelity and efficiency, enzymatic methods offer the potential for more environmentally friendly and cost-effective production of long, modified oligonucleotides. springernature.com The discovery of DNA polymerases like UlTma, which can efficiently incorporate 2'-fluoronucleotides, represents a significant step forward in this domain. nih.govoup.com
These advancements are critical for making 2'-fluoro-modified oligonucleotides more readily available to the research community, thereby accelerating the pace of discovery and development in nucleic acid-based technologies.
Exploration of Novel Combinations with Other Nucleic Acid Modifications
The true potential of 2'-fluoro modifications may lie in their synergistic combination with other nucleic acid modifications. By strategically incorporating different chemical alterations into a single oligonucleotide, researchers can fine-tune its properties to suit specific applications.
Some promising combinations include:
2'-Fluoro and Phosphorothioate (B77711) (PS) Modifications: The combination of a 2'-fluoro modification with a phosphorothioate backbone is a well-established strategy to enhance both nuclease resistance and binding affinity to target RNA. nih.govacs.org This combination is frequently employed in the design of antisense oligonucleotides.
2'-Fluoro and Locked Nucleic Acid (LNA): Combining 2'-fluoro modifications with LNA nucleotides can lead to oligonucleotides with exceptionally high binding affinity and specificity. mdpi.com This is particularly valuable for applications requiring stringent target recognition, such as in diagnostics and certain therapeutic approaches. mdpi.com
2'-Fluoro and 2'-O-Methyl (2'-OMe) or 2'-O-Methoxyethyl (2'-MOE) Modifications: The incorporation of 2'-fluoro modifications alongside 2'-OMe or 2'-MOE modifications can create "gapmer" antisense oligonucleotides with a central DNA-like gap that can recruit RNase H for target degradation, while the modified flanks provide stability and enhanced binding. nih.gov
2'-Fluoro and Phosphoryl Guanidine (B92328) (PG) Modifications: The combination of 2'-fluoro modifications with phosphoryl guanidine groups has been explored to improve the stability of siRNA duplexes. mdpi.com While PG modifications can sometimes destabilize duplexes, the presence of 2'-fluoro groups can help to compensate for this effect. mdpi.com
The following table summarizes the effects of combining 2'-fluoro modifications with other common nucleic acid alterations:
| Modification Combination | Key Advantages | Primary Applications |
| 2'-Fluoro + Phosphorothioate (PS) | Enhanced nuclease resistance and binding affinity. nih.govacs.org | Antisense oligonucleotides. |
| 2'-Fluoro + Locked Nucleic Acid (LNA) | Exceptionally high binding affinity and specificity. mdpi.com | Diagnostics, high-specificity therapeutics. mdpi.com |
| 2'-Fluoro + 2'-O-Methyl (2'-OMe) / 2'-O-Methoxyethyl (2'-MOE) | Creates "gapmers" with enhanced stability and RNase H activity. nih.gov | Antisense oligonucleotides. |
| 2'-Fluoro + Phosphoryl Guanidine (PG) | Improved stability of siRNA duplexes. mdpi.com | siRNA therapeutics. |
This table provides a summary of the key advantages and primary applications of combining 2'-fluoro modifications with other nucleic acid alterations based on current research findings.
Development of Enhanced Research Tools Based on 2'-Fluoro-Modified Oligonucleotides
The unique properties of 2'-fluoro-modified oligonucleotides make them ideal for the development of a wide range of advanced research tools. Their enhanced stability and binding affinity allow for more robust and reliable experimental outcomes.
Key research tools leveraging 2'-fluoro modifications include:
Aptamers: 2'-Fluoro-modified RNA aptamers exhibit significantly increased nuclease resistance and often show equal or higher binding affinity to their targets compared to their unmodified counterparts. genelink.com This makes them powerful tools for diagnostics, target validation, and as potential therapeutic agents. The incorporation of 2'-fluoro pyrimidines is becoming a common strategy in the optimization of RNA aptamers. genelink.com
siRNA and Antisense Oligonucleotides: As previously discussed, 2'-fluoro modifications are instrumental in the design of highly stable and potent siRNAs and antisense oligonucleotides for gene silencing studies. genelink.combiosyn.com These modified oligonucleotides can achieve prolonged gene silencing effects in cell culture and in vivo. nih.gov
CRISPR/Cas9 Guide RNAs: The selective modification of guide RNAs (crRNAs) with 2'-fluoro nucleotides has been shown to increase their stability and, in some cases, improve the specificity of the CRISPR/Cas9 system by reducing off-target effects. mdpi.com
Probes for In Situ Hybridization: The high binding affinity of 2'-fluoro-modified probes can lead to improved signal-to-noise ratios in in situ hybridization experiments, allowing for more sensitive detection of specific nucleic acid sequences within cells and tissues.
Tools for Studying Nucleic Acid Structure and Dynamics: The introduction of fluorine atoms provides a valuable probe for ¹⁹F NMR studies, which can offer unique insights into the structure, dynamics, and molecular interactions of nucleic acids. rsc.org
Computational Chemistry and Molecular Modeling of 2'-Fluoro-Nucleic Acids
Computational chemistry and molecular modeling play an increasingly important role in understanding the structural and energetic consequences of incorporating 2'-fluoro modifications into nucleic acids. These in silico approaches provide valuable insights that can guide the rational design of novel oligonucleotides with desired properties.
Key areas of investigation include:
Hybridization Thermodynamics: Computational methods can be used to predict the thermodynamic stability of duplexes formed between 2'-fluoro-modified oligonucleotides and their DNA or RNA targets. These calculations help to explain the observed increases in melting temperature (Tm) associated with 2'-fluoro modifications. nih.gov
Interaction with Proteins: Modeling studies can shed light on how 2'-fluoro modifications influence the interaction of oligonucleotides with proteins, such as nucleases and the enzymes of the RNA interference pathway. This information is crucial for designing oligonucleotides with improved biological activity.
Expanding the Scope of Biological Applications in Basic Research
The enhanced properties of 2'-fluoro-modified oligonucleotides are paving the way for their use in a growing number of basic research applications, allowing scientists to probe biological systems with greater precision and control.
Emerging applications include:
Probing Enzyme Mechanisms: 2'-Fluoro-modified nucleic acids can be used as mechanistic probes to study the function of DNA and RNA modifying enzymes. rsc.org Their resistance to cleavage by certain nucleases allows for the trapping of enzyme-substrate complexes and the detailed study of catalytic mechanisms. oup.com
Investigating RNA Splicing and Processing: Modified oligonucleotides can be designed to specifically target and modulate the activity of splicing factors and other proteins involved in RNA processing, providing valuable tools for dissecting these complex cellular pathways.
Development of Xeno-Nucleic Acids (XNAs): 2'-Fluoro-arabinonucleic acid (FANA) is a prominent example of a xeno-nucleic acid, a synthetic genetic polymer. rsc.org Research into the enzymatic manipulation of FANA, including its phosphorylation, ligation, and replication, is expanding the toolkit for synthetic biology and the development of novel biocatalysts and genetic materials. rsc.org
Modulation of Innate Immune Responses: The incorporation of 2'-fluoro modifications can differentially modulate the activation of pattern recognition receptors (PRRs) that sense foreign nucleic acids. duke.edu This allows researchers to either enhance or suppress immune responses, providing a valuable tool for studying immunology and developing novel immunomodulatory therapies. duke.edunih.gov
The continued exploration of 2'-fluoro-modified oligonucleotides promises to yield even more innovative tools and applications, further solidifying their importance in both fundamental research and the development of next-generation nucleic acid-based technologies.
Q & A
Basic Research Questions
What is the structural and functional significance of the 2'-fluoro modification in DMT-2'fluoro-DG(IB) amidite for oligonucleotide synthesis?
The 2'-fluoro modification enhances RNA target binding affinity and nuclease resistance by stabilizing the sugar-phosphate backbone. This modification reduces conformational flexibility, favoring a C3'-endo sugar pucker, which mimics RNA’s A-form helix geometry. The dimethyltrityl (DMT) group at the 5'-end protects the amidite during solid-phase synthesis, while the isobutyryl (IB) group on the nucleobase prevents side reactions. The molecular formula (C44H53FN7O8P) and molecular weight (875.92 g/mol) are critical for stoichiometric calculations in synthesis .
How should this compound be stored and handled to ensure stability in oligonucleotide synthesis workflows?
Store the compound in powder form at -20°C under inert atmosphere to prevent hydrolysis of the phosphoramidite group. For solvent formulations (e.g., DMSO), use -80°C for long-term stability (up to 1 year). Avoid repeated freeze-thaw cycles and exposure to light. Prior to use, pre-dry the amidite under vacuum to remove residual moisture, which can reduce coupling efficiency during solid-phase synthesis .
What experimental protocols are recommended for coupling this compound in automated DNA/RNA synthesizers?
Use a 0.1 M solution in anhydrous acetonitrile with a coupling time of 180–300 seconds. Activate the amidite with 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.6 M benzimidazolium triflate. Perform capping with acetic anhydride/pyridine and N-methylimidazole to block unreacted 5'-OH groups. Monitor coupling efficiency via trityl monitoring (UV absorption at 495 nm) .
Advanced Research Questions
How can researchers optimize synthesis yields when incorporating this compound into modified oligonucleotides with mixed backbone chemistries?
Yields drop when combining 2'-fluoro modifications with phosphorothioate linkages due to steric hindrance. Optimize by:
- Reducing oxidation time (e.g., 30 seconds for sulfurization with DDTT).
- Using a lower amidite concentration (0.05 M) to minimize side reactions.
- Purifying intermediates via reverse-phase HPLC to isolate full-length products. Validate purity with MALDI-TOF or ESI-MS .
What analytical methods resolve contradictions in reported thermodynamic stability data for 2'-fluoro-modified oligonucleotides?
Discrepancies in melting temperatures (Tm) arise from buffer conditions (e.g., Mg<sup>2+</sup> concentration) and complementary strand modifications. Use:
- UV thermal denaturation with matched buffer systems (e.g., 100 mM NaCl, 10 mM MgCl2, pH 7.0).
- Isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS).
- Molecular dynamics simulations to model base-pairing dynamics. Cross-validate with circular dichroism (CD) spectra to confirm helical conformations .
How does the isobutyryl (IB) protecting group influence the synthesis of GC-rich sequences with this compound?
The IB group reduces aggregation of guanine-rich sequences by minimizing π-π stacking. However, it may slow deprotection kinetics. Post-synthesis, treat with concentrated ammonium hydroxide (55°C, 16 hours) followed by 0.25 M sodium methoxide in methanol (1 hour) to remove IB. Validate deprotection efficiency via HPLC and UV spectroscopy .
What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible antisense oligonucleotide production?
- Quality control : Use <sup>31</sup>P NMR to confirm phosphoramidite purity (>98%) and TLC to detect DMT cleavage.
- Standardized coupling : Calibrate synthesizer pumps to ensure consistent reagent delivery.
- Lot validation : Pre-test each batch in a model sequence (e.g., 20-mer with alternating 2'-fluoro and 2'-O-methyl modifications) to verify coupling efficiency (>99% per step) .
Methodological Recommendations
- Synthesis Validation : Always cross-check amidite purity using orthogonal methods (NMR, HPLC, MS) .
- Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthesis protocols and characterization data in repositories like Zenodo or ChEMBL .
- Ethical Rigor : Document failed experiments (e.g., coupling inefficiencies) to improve reproducibility and avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
